molecular formula C42H37O2PSi B14909172 3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol

3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol

Cat. No.: B14909172
M. Wt: 632.8 g/mol
InChI Key: RFPFQIYLMYEHJV-RWYGWLOXSA-N
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Description

(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol is a complex organic compound featuring a binaphthyl backbone with phosphanyl and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol typically involves multiple steps, including the formation of the binaphthyl backbone, introduction of the phosphanyl group, and subsequent functionalization with hydroxy and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphanyl group can be reduced to form phosphine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the phosphanyl group can produce phosphine derivatives.

Scientific Research Applications

(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.

Mechanism of Action

The mechanism by which (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the hydroxy and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions modulate the compound’s activity and its ability to influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone and the presence of both phosphanyl and hydroxy groups, which provide unique reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C42H37O2PSi

Molecular Weight

632.8 g/mol

IUPAC Name

3-diphenylphosphanyl-1-[2-[(R)-hydroxy-(2-trimethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C42H37O2PSi/c1-46(2,3)38-25-15-14-24-35(38)41(43)36-27-26-29-16-10-12-22-33(29)39(36)40-34-23-13-11-17-30(34)28-37(42(40)44)45(31-18-6-4-7-19-31)32-20-8-5-9-21-32/h4-28,41,43-44H,1-3H3/t41-/m0/s1

InChI Key

RFPFQIYLMYEHJV-RWYGWLOXSA-N

Isomeric SMILES

C[Si](C)(C)C1=CC=CC=C1[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

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